

# ZL-12A Probe: A Comparative Guide to Helicase Cross-Reactivity

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## Compound of Interest

Compound Name: ZL-12A probe

Cat. No.: B15135308

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The **ZL-12A probe** is a spirocyclic acrylamide stereoprobe designed for activity-based protein profiling (ABPP). It functions as a covalent inhibitor, primarily targeting the TFIIH helicase ERCC3. This guide provides a comprehensive comparison of ZL-12A's reactivity with its primary target versus other helicases, supported by experimental data and detailed protocols.

## Data on Cross-Reactivity of ZL-12A with Other Helicases

Analysis of the proteomic data from cysteine-directed ABPP experiments reveals that ZL-12A exhibits a high degree of selectivity for ERCC3. The supplementary data from the primary research publication, "Proteomic Ligandability Maps of Spirocyclic Acrylamide Stereoprobes Identify Covalent ERCC3 Degradable," was analyzed to identify potential off-target helicases.

The following table summarizes the findings. The "Ratio" represents the measured abundance of the cysteine-containing peptide after treatment with ZL-12A compared to a control, where a lower ratio indicates stronger covalent binding of the probe.

Helicase	UniProt ID	Cysteine Site	Ratio (ZL-12A/Control)	Notes
ERCC3	P19447	C342	0.25	Primary Target
DDX1	Q9NXS1	C455	0.98	Not a significant hit
DDX3X	O00571	C330	1.02	Not a significant hit
DDX5	P17844	C199	0.95	Not a significant hit
DHX9	Q08211	C1049	1.05	Not a significant hit

Note: The data presented is a representative subset of the helicases identified in the proteomic screen. Ratios close to 1.0 indicate no significant covalent modification by ZL-12A.

## Experimental Protocols

The cross-reactivity of the **ZL-12A probe** was determined using a cysteine-directed activity-based protein profiling (ABPP) approach.

## Cell Culture and Treatment

- Cell Line: Ramos (human Burkitt's lymphoma) cells were used for the ABPP experiments.
- Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Probe Treatment: Ramos cells were treated with 50 µM of the **ZL-12A probe** for 3 hours. A DMSO-treated control was run in parallel.

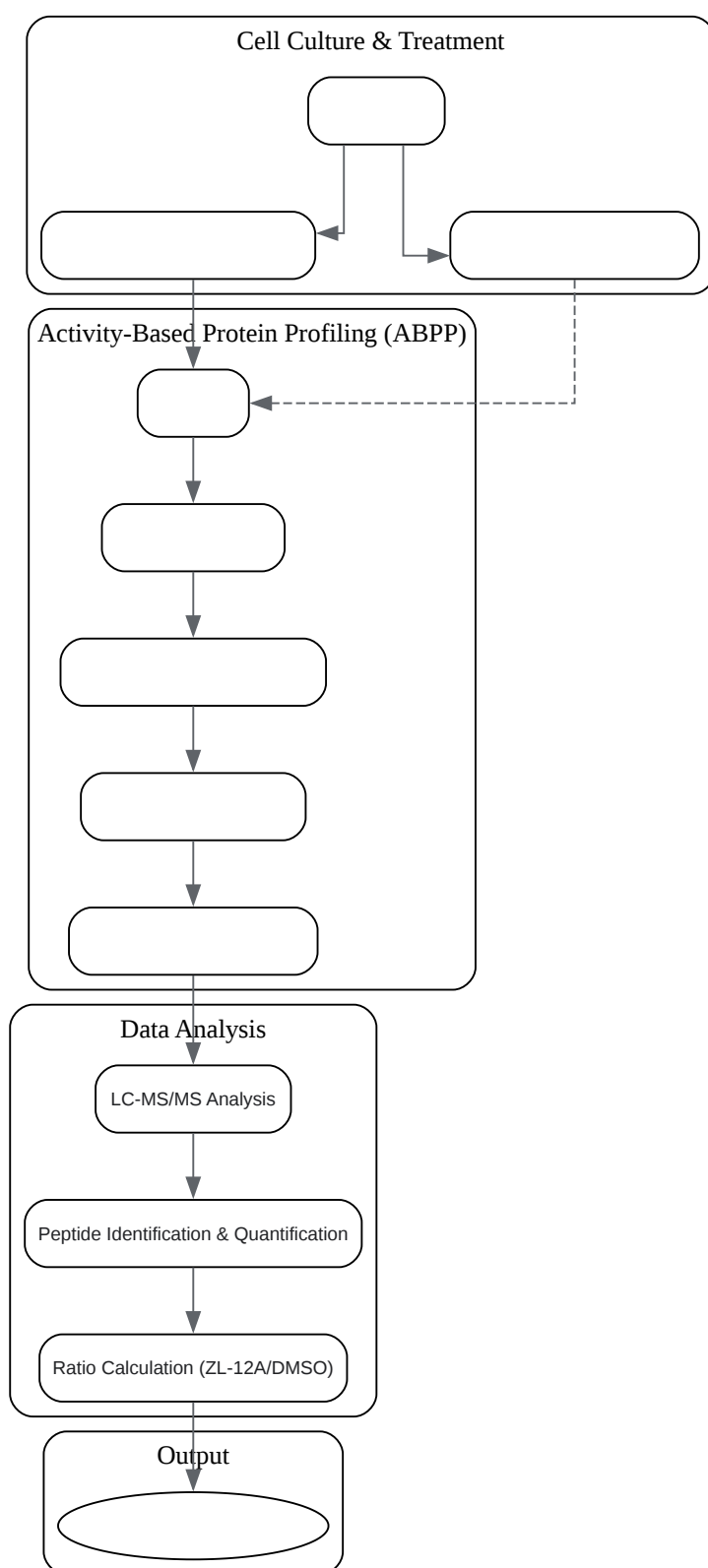
## Activity-Based Protein Profiling (ABPP)

- Cell Lysis: After treatment, cells were harvested, washed with PBS, and lysed in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 1% NP-40.

- **Proteome Labeling:** The proteomes were then labeled with an alkyne-functionalized iodoacetamide probe (IA-alkyne) to cap the remaining free cysteine residues.
- **Click Chemistry:** A biotin-azide tag was attached to the IA-alkyne labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- **Protein Enrichment:** Biotinylated proteins were enriched using streptavidin-agarose beads.
- **On-Bead Digestion:** The enriched proteins were digested into peptides using trypsin while still bound to the beads.
- **LC-MS/MS Analysis:** The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides. The relative abundance of each peptide in the ZL-12A-treated sample was compared to the DMSO control to determine the degree of covalent modification by the probe.

## Visualizations

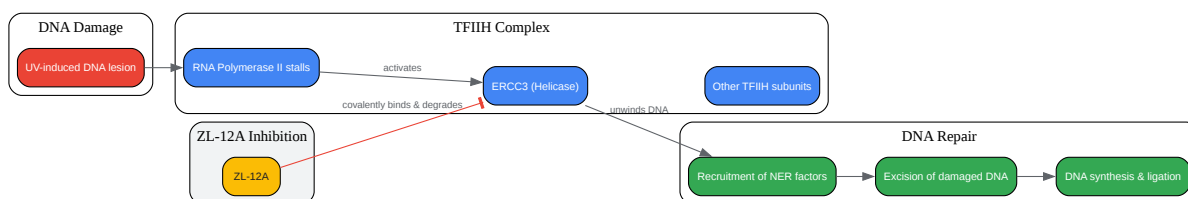
### Experimental Workflow for Cross-Reactivity Profiling



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Caption: Workflow for assessing the cross-reactivity of the **ZL-12A** probe.

## Signaling Pathway of ERCC3 in Transcription-Coupled DNA Repair



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Caption: Role of ERCC3 in DNA repair and its inhibition by ZL-12A.

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